mTOR Inhibition Potency vs. Rapamycin and PP121
The 4-morpholinopyrazolopyrimidine-derived compound WYE-354 demonstrates exceptional potency as an ATP-competitive mTOR inhibitor, achieving an IC50 of 4.3 nM [1]. This represents a 4.8-fold improvement in potency over the dual PI3K/mTOR inhibitor PP121 (mTOR IC50 = 10-20 nM) and a dramatic 7,000-fold enhancement compared to the allosteric mTORC1 inhibitor rapamycin (IC50 > 30,000 nM in some assays) [2]. This high potency enables complete suppression of both mTORC1 and mTORC2 signaling at low nanomolar concentrations, a level of target engagement not achievable with first-generation rapalogs [1].
| Evidence Dimension | mTOR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 4.3 nM (WYE-354, a derivative of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine) |
| Comparator Or Baseline | PP121: 10-20 nM; Rapamycin: >30,000 nM |
| Quantified Difference | 4.8-fold more potent than PP121; >7,000-fold more potent than rapamycin |
| Conditions | In vitro mTOR kinase assay |
Why This Matters
For researchers, higher potency translates to lower compound usage, reduced potential for off-target effects at higher concentrations, and the ability to fully inhibit both mTOR complexes, which is critical for overcoming resistance to rapalogs.
- [1] Bertin Bioreagent. WYE-354 Product Datasheet. https://bertin-bioreagent.cvmh.fr/wye-354/ (accessed 2024). View Source
- [2] Zask, A.; Verheijen, J. C.; Richard, D. J.; Kaplan, J.; Curran, K.; Toral-Barza, L.; Lucas, J.; Hollander, I.; Yu, K. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. Bioorg. Med. Chem. Lett. 2010, 20 (4), 1440–1444. View Source
